4-Bromo-2-(methylthio)phenol
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Overview
Description
4-Bromo-2-(methylthio)phenol is an organic compound with the molecular formula C7H7BrOS It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted by a methylthio group (-SCH3) and a bromine atom (Br), respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methylthio)phenol can be achieved through several methods. One common approach involves the bromination of 2-(methylthio)phenol. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc dust in acetic acid.
Substitution: The bromine atom can be substituted by other nucleophiles (e.g., amines, thiols) in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Zinc dust, acetic acid
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: 2-(Methylthio)phenol
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-Bromo-2-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methylthio)phenol depends on its interaction with other molecules. The bromine atom and the methylthio group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect the function of enzymes, proteins, and other biological targets, leading to specific biological effects.
Comparison with Similar Compounds
4-Bromo-2-(methylthio)phenol can be compared with other similar compounds, such as:
4-Bromo-2-methylphenol: Similar structure but lacks the methylthio group, leading to different chemical properties and reactivity.
2-Bromo-4-methylphenol: The positions of the bromine and methyl groups are reversed, affecting its reactivity and applications.
4-Bromo-2-(hydroxymethyl)phenol:
Properties
Molecular Formula |
C7H7BrOS |
---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
4-bromo-2-methylsulfanylphenol |
InChI |
InChI=1S/C7H7BrOS/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 |
InChI Key |
YSGPDWSKEQRGBW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
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